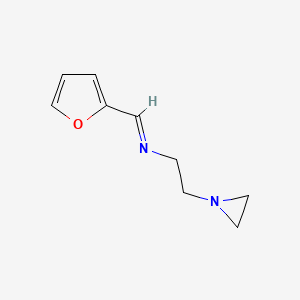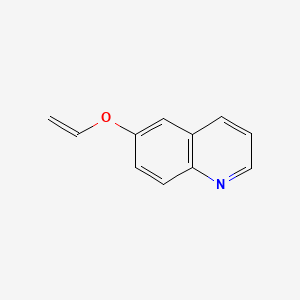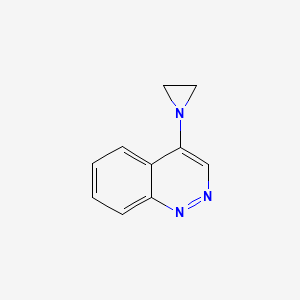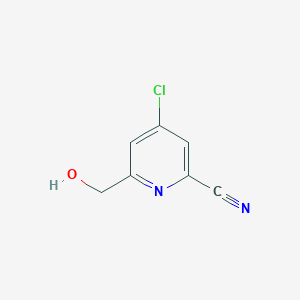
6-(Methylamino)isoquinolin-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Methylamino)isoquinolin-1-ol is a heterocyclic compound with the molecular formula C10H10N2O It is a derivative of isoquinoline, featuring a methylamino group at the 6th position and a hydroxyl group at the 1st position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Methylamino)isoquinolin-1-ol can be achieved through several methods. One common approach involves the cyclization of ortho-substituted benzaldehydes with amines under acidic conditions. For instance, the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals, can be employed to produce isoquinoline derivatives by cyclization under acidic conditions .
Industrial Production Methods: Industrial production of this compound typically involves multi-step synthesis processes that ensure high yield and purity. These processes often utilize metal-catalyzed reactions, such as palladium-catalyzed coupling reactions, followed by cyclization steps .
Analyse Chemischer Reaktionen
Types of Reactions: 6-(Methylamino)isoquinolin-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents at different positions on the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents
Major Products: The major products formed from these reactions include various substituted isoquinolines and tetrahydroisoquinolines, which have significant applications in medicinal chemistry .
Wissenschaftliche Forschungsanwendungen
6-(Methylamino)isoquinolin-1-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and ligands used in catalysis.
Biology: This compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is used in the production of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of 6-(Methylamino)isoquinolin-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. In medicinal applications, it may interact with neurotransmitter receptors, influencing signal transduction pathways and exerting therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Isoquinoline: A parent compound with a similar structure but lacking the methylamino and hydroxyl groups.
Quinoline: Another heterocyclic compound with a nitrogen atom in the ring, but with different substitution patterns.
Tetrahydroisoquinoline: A reduced form of isoquinoline with potential pharmacological properties.
Uniqueness: 6-(Methylamino)isoquinolin-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methylamino group enhances its reactivity and potential as a pharmacophore, while the hydroxyl group contributes to its solubility and interaction with biological targets .
Eigenschaften
Molekularformel |
C10H10N2O |
|---|---|
Molekulargewicht |
174.20 g/mol |
IUPAC-Name |
6-(methylamino)-2H-isoquinolin-1-one |
InChI |
InChI=1S/C10H10N2O/c1-11-8-2-3-9-7(6-8)4-5-12-10(9)13/h2-6,11H,1H3,(H,12,13) |
InChI-Schlüssel |
GDFIMKDGUQPXTR-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=CC2=C(C=C1)C(=O)NC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(3R)-4-(azetidin-3-yl)morpholin-3-yl]methanol](/img/structure/B11916072.png)
![2H-Pyrrolo[2,3-b]quinoxaline](/img/structure/B11916074.png)










